![molecular formula C8H2BrCl3N2 B3109008 7-Bromo-4,6,8-trichloroquinazoline CAS No. 1698027-57-4](/img/structure/B3109008.png)
7-Bromo-4,6,8-trichloroquinazoline
Overview
Description
7-Bromo-4,6,8-trichloroquinazoline is a chemical compound with the CAS Number: 1698027-57-4 . It has a molecular weight of 312.38 and its molecular formula is C8H2BrCl3N2 .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 17 bonds. There are 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Scientific Research Applications
Synthesis Techniques : A study by Şahin et al. (2008) describes the efficient one-pot synthesis of various trisubstituted quinoline derivatives, including 4,6,8-tribromoquinoline, through bromination reactions. This synthesis approach is significant for producing synthetically valuable compounds (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Antibacterial Properties : A 2021 study by Ouerghi et al. details the synthesis and evaluation of a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, highlighting its antibacterial activity. The study provides insights into the crystal structure and molecular interactions of this compound, which is crucial for understanding its antibacterial efficacy (Ouerghi et al., 2021).
Chemical Interactions : Kuryazov et al. (2010) explored the synthesis of 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione and its interactions with various nucleophilic reagents. This research contributes to the understanding of the chemical behavior and potential applications of bromo-chloroquinazoline derivatives (Kuryazov, Mukhamedov, Dushamov, Okmanov, Shakhidoyatov, & Tashkhodzaev, 2010).
Anti-Inflammatory Activities : A study by Bhati (2013) on the synthesis of various quinazolinone derivatives, including 6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl, revealed their potent anti-inflammatory activities. This research highlights the potential of bromoquinazolinones in pharmaceutical applications (Bhati, 2013).
Photoprotective Groups : Zhu et al. (2006) investigated 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use. Their findings demonstrate the potential of bromoquinoline derivatives in regulating the action of biological effectors with light, particularly in cell and tissue culture (Zhu, Pavlos, Toscano, & Dore, 2006).
Safety and Hazards
properties
IUPAC Name |
7-bromo-4,6,8-trichloroquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl3N2/c9-5-4(10)1-3-7(6(5)11)13-2-14-8(3)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYLHCDBJRGNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)Cl)N=CN=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297669 | |
Record name | 7-Bromo-4,6,8-trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1698027-57-4 | |
Record name | 7-Bromo-4,6,8-trichloroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1698027-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4,6,8-trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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